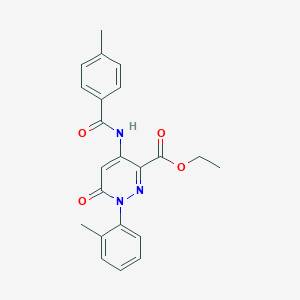

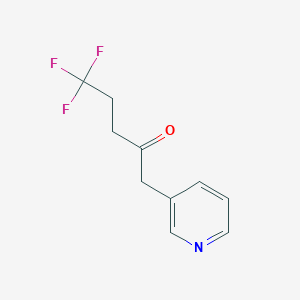

![molecular formula C20H13ClN4O3 B3007711 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 328254-90-6](/img/structure/B3007711.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Unfortunately, I don’t have specific analytical data for it, but it’s essential to verify its identity and purity during synthesis. Researchers have reported various synthetic routes, including condensation reactions and cyclization processes .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as nucleophilic substitutions, reduction reactions, and cyclizations. Researchers have explored its reactivity and potential applications in medicinal chemistry .

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of approximately 120–122°C .

- Spectral Data :

- IR Spectrum : Notable peaks include N–H stretching (3226 cm⁻¹), C–H aromatic stretching (3040 cm⁻¹), and C=O stretching (1731 cm⁻¹) .

- 1H NMR Spectrum : Signals at 4.25 ppm (2H, CH₂), 7.36–7.84 ppm (4H, H aromatic), and a broad signal at 12.36 ppm (1H, NH) .

- 13C NMR Spectrum : Key resonances at 184.9, 137.9, 135.7, 132.9, 127.4, 125.3, 121.8, 116.7, and 36.4 ppm .

Scientific Research Applications

Potential Anticancer Agent

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide and its derivatives have been extensively studied for their potential as anticancer agents. Romero-Castro et al. (2011) synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including a compound similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, and found them to be effective against various human cancer cell lines. In particular, these compounds showed significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antihypertensive Activity

Research by Sharma et al. (2010) explored benzimidazole derivatives, including those similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, for their antihypertensive properties. These compounds demonstrated significant antihypertensive activity, highlighting their potential use in managing high blood pressure (Sharma et al., 2010).

Breast Cancer Cell Proliferation Inhibitor

A study by Thimmegowda et al. (2008) synthesized and characterized a series of benzimidazole derivatives. They found that these compounds, particularly one similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, were effective inhibitors of MDA-MB-231 human breast cancer cell proliferation. This highlights the compound's potential as a therapeutic agent for breast cancer (Thimmegowda et al., 2008).

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3/c21-16-10-9-14(25(27)28)11-15(16)20(26)22-13-7-5-12(6-8-13)19-23-17-3-1-2-4-18(17)24-19/h1-11H,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMPTSTBHSHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)

![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)